3-{[(4-ethylphenyl)amino]methyl}-1-(4-fluorobenzyl)-7-methoxyquinolin-2(1H)-one
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Overview
Description
3-{[(4-ethylphenyl)amino]methyl}-1-(4-fluorobenzyl)-7-methoxyquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinoline core substituted with various functional groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-ethylphenyl)amino]methyl}-1-(4-fluorobenzyl)-7-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the 4-ethylphenylamino, 4-fluorobenzyl, and methoxy groups through various substitution reactions. Common reagents used in these steps include aniline derivatives, benzyl halides, and methoxy reagents under conditions such as reflux in organic solvents, catalytic hydrogenation, and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-ethylphenyl)amino]methyl}-1-(4-fluorobenzyl)-7-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions could produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive quinoline derivatives.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3-{[(4-ethylphenyl)amino]methyl}-1-(4-fluorobenzyl)-7-methoxyquinolin-2(1H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinidine: Another quinoline derivative used as an antiarrhythmic agent.
Cinchonine: A natural quinoline alkaloid with medicinal properties.
Uniqueness
3-{[(4-ethylphenyl)amino]methyl}-1-(4-fluorobenzyl)-7-methoxyquinolin-2(1H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness could make it a valuable compound for further research and development in various scientific and industrial applications.
Properties
IUPAC Name |
3-[(4-ethylanilino)methyl]-1-[(4-fluorophenyl)methyl]-7-methoxyquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O2/c1-3-18-6-11-23(12-7-18)28-16-21-14-20-8-13-24(31-2)15-25(20)29(26(21)30)17-19-4-9-22(27)10-5-19/h4-15,28H,3,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBULMRJQQHKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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